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Selectivity Profile of LCH-7749944

The table below summarizes the known inhibitory activity of LCH-7749944 against various kinases, based

on cell-free and cellular assays.

Kinase Target Inhibitory Activity (IC50)

Experimental Context & Key Findings

PAK4 (Primary 14.93 uM (cell-free assay)
Target) [1]

PAK1, PAKS5, "Less potent" effect [1] (No
PAKG6 specific IC50 provided)

c-Src | EGFR | Activity downregulated

cyclin D1 (indirect effect) [2]
LIMK1/cofilin Activity inhibited (indirect
pathway effect) [2]

MEK- Activity inhibited (indirect
1/ERK1/2IMMP2 effect) [2]

Potent inhibition; suppresses proliferation/invasion
in gastric cancer cells [2].

Demonstrated significant selectivity for PAK4 over
other Group /1l PAKs [1].

Cellular pathway consequence of PAK4 inhibition in
gastric cancer cells [2].

Blocks downstream signaling to cytoskeleton
regulators, inhibiting cell invasion [2].

Blocks downstream signaling, reducing migration
and invasion [2].
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Kinase Target Inhibitory Activity (IC50) Experimental Context & Key Findings

SCG10 (Substrate)  Inhibits phosphorylation at  Blocks PAK4-mediated phosphorylation of SCG10,
Ser50 [3] inhibiting microtubule dynamics and gastric cancer
cell invasion [3].

Detailed Experimental Data & Protocols

For researchers to critically evaluate and potentially replicate these findings, here are the methodologies from

key studies.

e 1. Primary Potency Assay (Cell-free): The half-maximal inhibitory concentration (IC50) of 14.93 uM
against PAK4 was determined through a cell-free kinase assay, which directly measures the
compound's ability to inhibit the purified kinase enzyme [1].

e 2. Cellular Efficacy in Gastric Cancer Models: Key experiments were conducted in human gastric
cancer cell lines (e.g., SGC7901).

o Proliferation: Cell proliferation was assessed, showing that LCH-7749944 suppresses growth
through the PAK4/c-Src/lEGFRI/cyclin D1 pathway [2].

o Migration & Invasion: These were evaluated using transwell assays. LCH-7749944 inhibited
migration and invasion by concomitant blockage of the PAK4/LIMK1/cofilin and PAK4/MEK-
1/ERK1/2IMMP2 pathways [2].

o Morphological Changes: The inhibitor was found to suppress the formation of filopodia (actin-
rich cell projections) and induce cell elongation, providing visual evidence of its impact on the
cytoskeleton [2].

¢ 3. Downstream Substrate Phosphorylation: In gastric cancer cells, treatment with LCH-7749944
inhibited PAK4-mediated phosphorylation of the microtubule destabilizer SCG10 on serine 50. This
was shown through immunoblotting and contributed to reduced cell invasion [3].

Signaling Pathways Targeted by LCH-7749944

The following diagram illustrates the key signaling pathways disrupted by LCH-7749944 inhibition of

PAK4, based on experimental evidence from gastric cancer cell studies.
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Research Implications and Data Gaps

o Established Specificity: The data confirms that LCH-7749944 is a valuable tool compound for
selectively probing PAK4-dependent functions, especially in the context of cytoskeletal remodeling,
cell migration, and invasion in cancer models [2] [3].

¢ Key Limitation: The most significant gap is the lack of a broad kinome-wide selectivity profile. The
search results do not contain data from panels testing inhibition across hundreds of kinases, which is
standard in modern kinase inhibitor development [4]. The statement of "less potent” effects on PAK1,
5, and 6 is qualitative and lacks quantitative IC50 values for a direct comparison [1].
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Given that the core research on this inhibitor was published around 2012, I recommend these steps to obtain

a more complete and contemporary profile:

e Consult Selectivity Databases: Search commercial chemical vendor sites (e.g., Selleckchem's
"Kinase Inhibitor Panel" data) or public databases like the Kinase Inhibitor Database or
IUPHAR/BPS Guide to PHARMACOLOGY.

¢ Review Recent Literature: Perform a targeted literature search on platforms like PubMed for any
recent studies that may have used LCH-7749944 and characterized its off-target effects.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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